molecular formula C19H23N3O4S B2833064 N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 919243-39-3

N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2833064
CAS No.: 919243-39-3
M. Wt: 389.47
InChI Key: PELXSOGBBHNQNJ-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with an appropriate sulfonyl chloride under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Morpholino Group: The morpholino group can be attached through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and morpholino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides and morpholino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)phenyl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group.

    N-(4-(dimethylamino)phenyl)-4-(ethylsulfonyl)benzamide: Contains an ethylsulfonyl group.

    N-(4-(dimethylamino)phenyl)-4-(phenylsulfonyl)benzamide: Features a phenylsulfonyl group.

Uniqueness

N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholino group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21(2)17-7-5-16(6-8-17)20-19(23)15-3-9-18(10-4-15)27(24,25)22-11-13-26-14-12-22/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELXSOGBBHNQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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